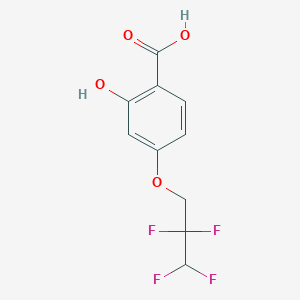
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzoïque, 2-hydroxy-4-(2,2,3,3-tétrafluoropropoxy)- est un composé organique spécialisé appartenant à la classe des acides hydroxybenzoïques. Ce composé est caractérisé par la présence d'un noyau d'acide benzoïque substitué par un groupe hydroxy et un groupe tétrafluoropropoxy. La structure unique de ce composé lui confère des propriétés chimiques et physiques distinctes, ce qui le rend intéressant pour diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide benzoïque, 2-hydroxy-4-(2,2,3,3-tétrafluoropropoxy)- implique généralement la réaction de l'acide 2-hydroxybenzoïque avec le 2,2,3,3-tétrafluoropropanol dans des conditions spécifiques. La réaction est souvent catalysée par des catalyseurs acides ou basiques pour faciliter le processus d'estérification. Les conditions de réaction, telles que la température et le solvant, sont optimisées pour obtenir des rendements et une pureté élevés du produit souhaité.
Méthodes de production industrielle : Dans un cadre industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et une évolutivité constantes. L'utilisation de catalyseurs avancés et de conditions de réaction optimisées peut améliorer l'efficacité du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions : L'acide benzoïque, 2-hydroxy-4-(2,2,3,3-tétrafluoropropoxy)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former les quinones correspondantes.
Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools.
Substitution : Les atomes de fluor dans le groupe tétrafluoropropoxy peuvent être substitués par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques pour substituer les atomes de fluor.
Principaux produits formés :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et dérivés réduits.
Substitution : Dérivés d'acide benzoïque substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
L'acide benzoïque, 2-hydroxy-4-(2,2,3,3-tétrafluoropropoxy)- présente un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Investigated pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de revêtements et de matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 2-hydroxy-4-(2,2,3,3-tétrafluoropropoxy)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxy et tétrafluoropropoxy jouent un rôle crucial dans son affinité de liaison et sa spécificité envers les enzymes et les récepteurs. Le composé peut moduler diverses voies biochimiques, conduisant à ses effets biologiques observés. Par exemple, son activité anti-inflammatoire peut être attribuée à l'inhibition des enzymes et des cytokines pro-inflammatoires.
Composés similaires :
Acide salicylique : Un acide hydroxybenzoïque avec une structure similaire mais qui n'a pas le groupe tétrafluoropropoxy.
Acide p-hydroxybenzoïque : Un autre acide hydroxybenzoïque avec un groupe hydroxy en position para.
Acide vanillique : Contient un groupe méthoxy au lieu du groupe tétrafluoropropoxy.
Unicité : L'acide benzoïque, 2-hydroxy-4-(2,2,3,3-tétrafluoropropoxy)- est unique en raison de la présence du groupe tétrafluoropropoxy, qui confère des propriétés chimiques distinctes telles qu'une lipophilie et une stabilité accrues. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and tetrafluoropropoxy groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Salicylic Acid: A hydroxybenzoic acid with a similar structure but lacks the tetrafluoropropoxy group.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with a hydroxy group in the para position.
Vanillic Acid: Contains a methoxy group instead of the tetrafluoropropoxy group.
Uniqueness: Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
651331-94-1 |
|---|---|
Formule moléculaire |
C10H8F4O4 |
Poids moléculaire |
268.16 g/mol |
Nom IUPAC |
2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8F4O4/c11-9(12)10(13,14)4-18-5-1-2-6(8(16)17)7(15)3-5/h1-3,9,15H,4H2,(H,16,17) |
Clé InChI |
DXUMBQQMGISOJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(C(F)F)(F)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
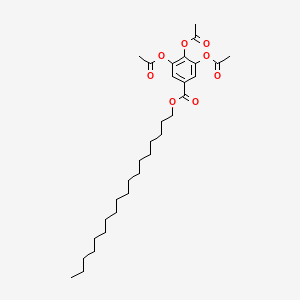
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)

![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
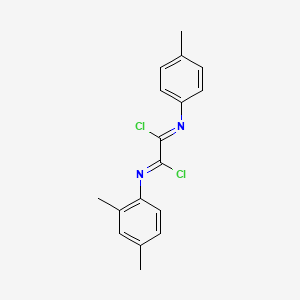
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
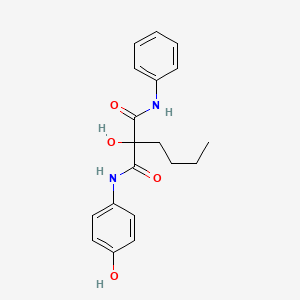
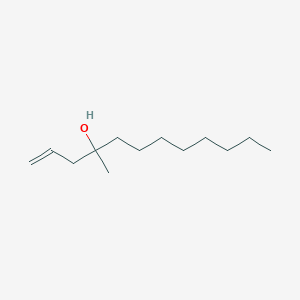

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
